An In-depth Technical Guide to 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
An In-depth Technical Guide to 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole (CAS No. 6905-07-3), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. This document delves into the core physicochemical properties, synthesis, and characteristic reactivity of this versatile intermediate. A central focus is placed on its bio-reductive mechanism of action, which underpins its utility in the synthesis of potent antimicrobial and antiprotozoal agents. We will explore its key applications as a precursor to advanced therapeutic compounds, detail relevant analytical methodologies for its characterization, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this important 5-nitroimidazole derivative.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, with flagship drugs like metronidazole and tinidazole having been in clinical use for decades.[1] Their efficacy stems from a unique mechanism of action: the selective reduction of the nitro group under the hypoxic conditions characteristic of anaerobic bacteria and certain protozoa.[2] This reduction generates cytotoxic radical species that induce lethal damage to cellular macromolecules, including DNA.[3]
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole emerges as a highly valuable derivative within this class. It possesses the essential 5-nitro group for bio-reductive activation while also featuring a reactive chloromethyl group at the C2 position. This secondary functional group acts as a versatile synthetic handle, allowing for covalent linkage to other molecules through nucleophilic substitution reactions. This dual functionality makes it an ideal starting material for creating more complex, targeted, and potent therapeutic agents, including prodrugs and novel antibiotics.[2][3]
Core Physicochemical Properties
A precise understanding of the physicochemical properties of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is fundamental for its effective use in synthesis and formulation. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 6905-07-3 | [4][5] |
| Molecular Formula | C₅H₆ClN₃O₂ | [4] |
| Molecular Weight | 175.57 g/mol | [4][5] |
| IUPAC Name | 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole | [4][5] |
| Canonical SMILES | CN1C(=NC=C1[O-])CCl | [5] |
| InChI Key | PDISGXFXQFGQFB-UHFFFAOYSA-N | [5] |
| Purity | Typically ≥98% | [5] |
| LogP | 0.768 | [5] |
Synthesis and Chemical Reactivity
The synthetic utility of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is defined by the distinct reactivity of its two primary functional groups.
General Synthetic Pathways
While specific, detailed industrial synthesis protocols are often proprietary, the synthesis of nitroimidazoles generally involves multi-step procedures. A common conceptual pathway begins with a suitable imidazole precursor. The synthesis of the isomeric compound, 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole, for instance, involves the chloromethylation of 1-methyl-2-nitroimidazole using reagents like formaldehyde and hydrochloric acid.[3] A similar logic would apply to the synthesis of the 2-chloromethyl-5-nitro isomer, starting from the appropriate 1-methyl-5-nitroimidazole precursor.
Dual-Mode Chemical Reactivity
The power of this molecule lies in its two reactive centers, which can be manipulated to build more complex structures.
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Nucleophilic Substitution at the Chloromethyl Group : The chloromethyl group (-CH₂Cl) at the C2 position is an excellent electrophilic site. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (Nu⁻). This reaction is fundamental to its role as a building block, enabling the attachment of thiols, amines, alcohols, and other moieties to the imidazole core.[3] This is a key step in the synthesis of drugs like Fexinidazole.[2]
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Reduction of the Nitro Group : The nitro group (-NO₂) at the C5 position is an electron-withdrawing group that can be chemically reduced to an amino group (-NH₂) using standard reducing agents, such as hydrogen gas with a palladium catalyst.[3] This transformation dramatically alters the electronic properties and biological activity of the molecule, providing a route to different classes of derivatives.
The diagram below illustrates these two principal reaction pathways.
Caption: Figure 2: Bioreductive Activation Pathway of 5-Nitroimidazoles.
Applications in Medicinal Chemistry and Drug Development
The primary application of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is as a sophisticated intermediate for the synthesis of high-value pharmaceutical compounds.
Precursor to Fexinidazole
A prominent example of its application is in the synthesis of Fexinidazole. [2]This drug is used to treat human African trypanosomiasis (sleeping sickness). The synthesis involves the reaction of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole with 4-methyl mercaptophenol. In this Sₙ2 reaction, the sulfur atom of the mercaptophenol acts as the nucleophile, displacing the chloride ion to form the final thioether linkage. [2]
Development of Novel Antimicrobial and Antiprotozoal Agents
Researchers utilize this compound to create novel derivatives with potentially improved efficacy, broader spectrums of activity, or better safety profiles compared to existing drugs. By reacting the chloromethyl group with various nucleophilic scaffolds, libraries of new compounds can be generated and screened for activity against a range of pathogens, including:
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Metronidazole-resistant strains of Trichomonas and Giardia. [1]* Various anaerobic bacteria.
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Other protozoan parasites.
Analytical Methodologies
The characterization and quality control of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole and its reaction products rely on standard analytical techniques.
Experimental Protocol: A General Workflow for Reaction Monitoring and Characterization
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Reaction Monitoring (TLC):
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Objective: To monitor the consumption of the starting material and the formation of the product.
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Method: Spot the reaction mixture on a silica gel TLC plate alongside the starting material standard.
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Eluent: A non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate 7:3) is typically used.
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Visualization: UV lamp (254 nm) and/or iodine staining. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
-
-
Purification (Column Chromatography):
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Objective: To isolate the desired product from unreacted starting materials and by-products.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A solvent gradient, starting with a less polar mixture and gradually increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). Fractions are collected and analyzed by TLC.
-
-
Structural Confirmation (NMR & MS):
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expected signals would include a singlet for the methyl group (-CH₃), a singlet for the chloromethyl group (-CH₂Cl), and a signal for the imidazole ring proton. The chemical shifts confirm the structure.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
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MS (Mass Spectrometry): Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (175.57), often with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
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Safety, Handling, and Toxicology
As with all reactive chemical intermediates and nitroaromatic compounds, proper safety protocols must be strictly followed.
-
Hazard Classification: Nitroimidazoles as a class may be harmful if swallowed, and some have been identified as potential mutagens or carcinogens. [6]Users must handle the compound as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood. [7][8]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [9]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service. [8] Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its dual reactivity, combining the latent biological activity of the 5-nitro group with the synthetic versatility of the C2-chloromethyl handle, provides a robust platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, reactivity, and biological mechanism is essential for unlocking its full potential in the ongoing search for novel and effective treatments for infectious diseases.
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